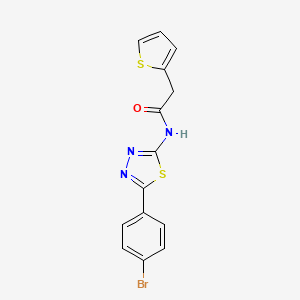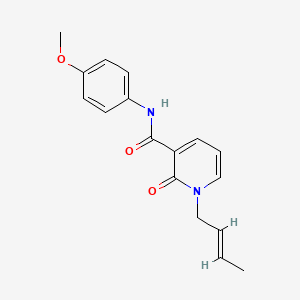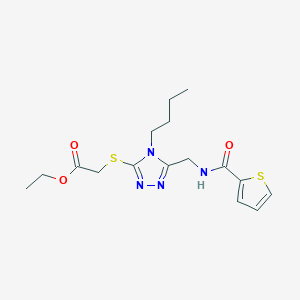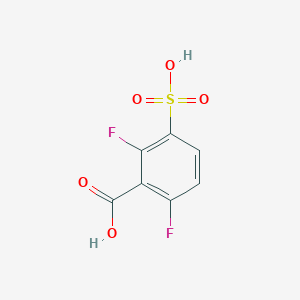
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as BTAA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. BTAA belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
作用機序
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and signaling pathways. For example, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In addition, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide induces apoptosis, a process of programmed cell death, in cancer cells. N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been reported to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
One of the advantages of using N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide in lab experiments is its low toxicity. N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to have low toxicity in vitro and in vivo studies, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide as a novel anticancer agent. Further studies are needed to determine the efficacy of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide in animal models and to investigate its potential for combination therapy with other anticancer drugs. Another area of interest is the development of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide as an antimicrobial agent. Studies are needed to determine the spectrum of activity of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide against different bacterial strains and to investigate its potential for use in the treatment of bacterial infections. Finally, further studies are needed to investigate the mechanism of action of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide and to identify its molecular targets.
合成法
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with 4-bromoaniline to form 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. The intermediate product is then reacted with 2-bromoacetylthiophene to form the final product, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide. The synthesis method of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been reported in several research articles, and it has been shown to be a simple and efficient process.
科学的研究の応用
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has also been reported to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS2/c15-10-5-3-9(4-6-10)13-17-18-14(21-13)16-12(19)8-11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARSYXNIIBJECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2827445.png)



![Methyl (E)-4-[[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2827450.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827453.png)
![3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2827456.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827459.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827468.png)